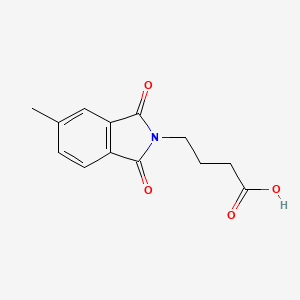

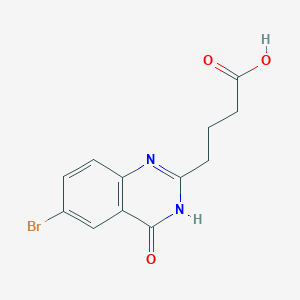

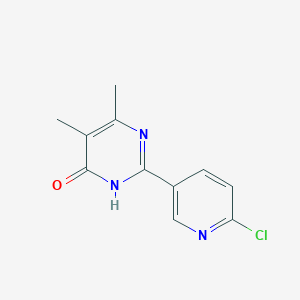

![molecular formula C8H12N4O B6142253 4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine CAS No. 1955564-54-1](/img/structure/B6142253.png)

4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine” is a chemical compound with the CAS Number: 1955564-54-1 . It has a molecular weight of 180.21 and its IUPAC name is (E)-4-(amino(nitroso)methylene)-N,N-dimethyl-1,4-dihydropyridin-2-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N4O/c1-12(2)7-5-6(3-4-10-7)8(9)11-13/h3-5,10H,9H2,1-2H3/b8-6+ . This indicates the molecular structure and arrangement of atoms in the compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación

Oxidative Synthesis of Functionalized 1,4-Dihydropyridines

A novel atom-economic and environmentally friendly approach has been developed for the synthesis of 1,4-dihydropyridines from N,N-dimethylenaminones and amines, using oxone and trifluoroacetic acid in PEG-400. This method features an unusual oxidation mechanism that efficiently produces the 4-methylene of 1,4-dihydropyridines, highlighting the compound's significance in green chemistry applications (Yu et al., 2015).

Electrochemical Behavior and Instability in Protic Media

Research into the electrochemical behavior of nifedipine analogs, including compounds structurally similar to "4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine," reveals insights into the instability of their reduction products in protic media. This study shows the potential for producing nitroso derivatives in redox flow cells, with implications for developing novel electrochemical synthesis methods (Hazard et al., 1991).

Nitrosation of Caffeine-derived Compounds

Investigations into the nitrosation of caffeine-derived compounds have provided insights into the reactivity and stability of nitroso groups in acidic mediums. This research is pertinent to understanding the chemical behavior of nitroso-functionalized dihydropyridines, including those related to the specified compound, and has implications for the synthesis of asymmetric N-nitrosamines and N-nitrosamides (Kumar et al., 1993).

Formation of Aminals via Pummerer Rearrangement

The formation of aminals from amines through Pummerer rearrangement presents a unique synthetic pathway that could be relevant to the synthesis of derivatives of "this compound." Such reactions demonstrate the versatility of dihydropyridines in synthesizing complex nitrogen-containing compounds (Rakhit et al., 1979).

Propiedades

IUPAC Name |

2-(dimethylamino)-N'-hydroxypyridine-4-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-12(2)7-5-6(3-4-10-7)8(9)11-13/h3-5,13H,1-2H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMUGRFUJLXJQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=CC(=C1)/C(=N\O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468068-31-7 |

Source

|

| Record name | 2-(Dimethylamino)-N-hydroxy-4-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468068-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

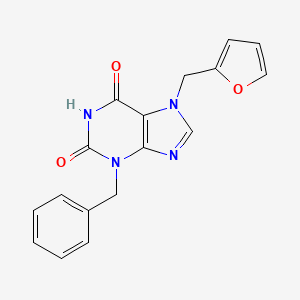

![ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6142182.png)

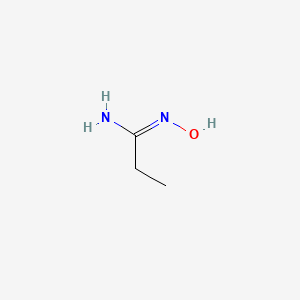

![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid](/img/structure/B6142188.png)

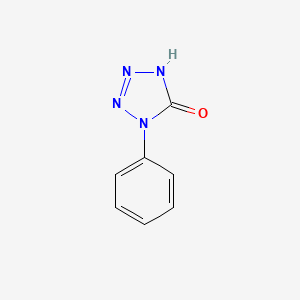

![4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B6142236.png)

![11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B6142246.png)

![(2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid](/img/structure/B6142247.png)